molecular formula C7H8ClN5 B021332 9-(2-Chloroethyl)-9H-purin-6-amine CAS No. 19255-48-2

9-(2-Chloroethyl)-9H-purin-6-amine

Cat. No. B021332
CAS RN: 19255-48-2
M. Wt: 197.62 g/mol
InChI Key: KXIXGDZXYORBNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of purine derivatives, including 9-(2-Chloroethyl)-9H-purin-6-amine, often involves strategies such as N-methylation of known 6-chloropurines followed by displacement reactions, showcasing the versatility of purine compounds in organic synthesis (Roggen & Gundersen, 2008). Advanced techniques employ phosphorus pentoxide in organic synthesis to generate 9-aryl-9H-purin-6-amines, illustrating the reactivity of different arylamine substituents in purine synthesis (El-Bayouki, Nielsen, & Pedersen, 1985).

Molecular Structure Analysis

The molecular structure of purine derivatives, including 9-(2-Chloroethyl)-9H-purin-6-amine, has been extensively studied using spectroscopic methods such as NMR, which helps in identifying the tautomers and understanding the tautomeric equilibria influenced by substituents (Gundersen et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of 9-(2-Chloroethyl)-9H-purin-6-amine derivatives is influenced by the nature of substituents, as seen in alkylation reactions. Compounds with strongly electronegative substituents exhibit varied reactivity, which is critical for designing targeted chemical transformations and understanding the interaction with biological targets (Roggen & Gundersen, 2008).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound has been synthesized through various methods. For example, N-Methoxy-9-methyl-9H-purin-6-amines, closely related to 9-(2-Chloroethyl)-9H-purin-6-amine, have been synthesized by N-methylation of known 6-chloropurines, followed by chlorine displacement. This demonstrates the compound's flexibility in synthetic organic chemistry (Roggen & Gundersen, 2008).

  • Reactivity and Tautomerism : The compound exhibits significant variations in amino/imino tautomer ratios, which have been identified using NMR methods. Understanding these tautomeric forms is crucial in designing drugs with targeted properties (Roggen & Gundersen, 2008).

Biological Activities

  • Antibacterial and Anticancer Properties : Compounds structurally related to 9-(2-Chloroethyl)-9H-purin-6-amine have been synthesized and screened for antibacterial activity. Additionally, some of these compounds have shown potential in anticancer activities (Govori, 2017).

  • Enzyme Inhibition and Disease Treatment : Certain derivatives have been evaluated for their activity against enzymes like acetylcholinesterase, indicating potential applications in treating diseases like Alzheimer's (Kang et al., 2013).

  • DNA Repair Enzyme Activity Evaluation : Derivatives of the compound have been used to synthesize labeled compounds for evaluating the activity of DNA repair enzymes in tumor tissues, suggesting applications in cancer research and treatment (Schirrmacher et al., 2002).

Advanced Applications

  • Tubulin Polymerization Inhibition : Some synthesized derivatives have shown potential as tubulin polymerization inhibitors, which is significant in the development of anticancer drugs (Zhou et al., 2017).

  • Synthetic Process Development : Research has also focused on developing efficient synthetic processes for derivatives of 9-(2-Chloroethyl)-9H-purin-6-amine, which is crucial for large-scale pharmaceutical manufacturing (Shi et al., 2015).

Safety And Hazards

This would involve studying the safety and hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

This would involve discussing potential future research directions, such as new applications for the compound or ways to improve its synthesis.


For a more detailed analysis, I would recommend consulting a chemistry textbook or a scientific database like PubMed or Scopus. If you have access to a university library, they may also be able to help you find more information. Please note that handling chemicals should always be done under the supervision of a trained professional and in accordance with all relevant safety guidelines. If you’re planning to synthesize or work with this compound, please make sure to do so in a controlled and safe environment.


properties

IUPAC Name

9-(2-chloroethyl)purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN5/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,1-2H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIXGDZXYORBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287371
Record name 9-(2-Chloroethyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-Chloroethyl)-9H-purin-6-amine

CAS RN

19255-48-2
Record name 19255-48-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50715
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(2-Chloroethyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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